tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Description
Tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as Boc-4-hydroxyproline bromomethyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of proline, an amino acid that is essential for the synthesis of proteins. Boc-4-hydroxyproline bromomethyl ester is synthesized using a specific method and has several scientific research applications.
Scientific Research Applications
Dynamic Kinetic Resolution
- Chiral Auxiliary Applications : Utilized as a chiral auxiliary in dynamic kinetic resolution, this compound facilitates stereoselective carbon−carbon bond formation. It's instrumental in producing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, important for synthesizing biologically active compounds (Kubo et al., 1997).
Novel Chiral Auxiliary for Kinetic Resolution
- Stereospecific Amination : It serves as a novel chiral auxiliary in kinetic resolution by stereospecific amination, leading to the formation of specific enantiomers in good yield (Kubota et al., 1994).
Stereoselective Synthesis
- Synthesis of Amino Acids : The compound is used in the stereoselective synthesis of α-amino acids through a Gabriel reaction, highlighting its role in the preparation of important biological molecules (Kubo et al., 1996).
Applications in Medicinal Chemistry
- Synthesis of Pipecolic Acid Derivatives : Demonstrating its versatility, this compound aids in synthesizing pipecolic acid derivatives, which are valuable in medicinal chemistry applications (Purkayastha et al., 2010).
Enzyme-Catalyzed Kinetic Resolution
- Enzyme Optimization : This compound has been subjected to enzyme-catalyzed kinetic resolution, an approach to achieve high enantioselectivity in synthesizing pharmaceutical intermediates (Faigl et al., 2013).
Development of New Chiral Auxiliaries
- Building Blocks in Dipeptide Synthesis : It's also used in the synthesis and application of new chiral auxiliaries, proving crucial in dipeptide synthesis and in enhancing enantiomeric ratios in various chemical transformations (Studer et al., 1995).
Stereoselective Hydroxylation
- Study in Human Liver Microsomes : Research has explored its stereoselective hydroxylation in human liver microsomes, a process significant in understanding drug metabolism and pharmacokinetics (Norén et al., 1989).
Synthesis of Medicinal Intermediates
- 4-Fluoropyrrolidine Derivatives : It's used in the synthesis of 4-fluoropyrrolidine derivatives, vital in creating dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
properties
IUPAC Name |
tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQYWRDNVOQQA-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
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